molecular formula C13H8F3N3O B7835899 6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine

6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine

Cat. No.: B7835899
M. Wt: 279.22 g/mol
InChI Key: VBPICRSYRGPWDF-UHFFFAOYSA-N
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Description

6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a pyridine moiety. Key structural attributes include:

  • Phenyl group at position 6, contributing steric bulk and aromatic interactions.
  • Trifluoromethyl group at position 4, imparting electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-12-10(8)11(17)19-20-12/h1-6H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPICRSYRGPWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oximation of Substituted Benzaldehydes

The synthesis begins with a substituted benzaldehyde bearing a trifluoromethyl group at the para position. Reaction with hydroxylamine hydrochloride in alkaline ethanol (70°C, 24 h) yields the corresponding oxime with >90% efficiency. For example:

4-Trifluoromethylbenzaldehyde+NH2OH\cdotpHClNaOH, EtOH4-Trifluoromethylbenzaldoxime\text{4-Trifluoromethylbenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH}} \text{4-Trifluoromethylbenzaldoxime}

This step benefits from the electron-withdrawing nature of the trifluoromethyl group, which accelerates oxime formation.

Halogenation with N-Halosuccinimide

The oxime undergoes halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dimethylacetamide (DMA) at 45°C. This step introduces a halogen atom α to the oxime nitrogen, critical for subsequent cyclization:

4-Trifluoromethylbenzaldoxime+NCSDMA4-Trifluoromethyl-α-chlorobenzaldoxime\text{4-Trifluoromethylbenzaldoxime} + \text{NCS} \xrightarrow{\text{DMA}} \text{4-Trifluoromethyl-α-chlorobenzaldoxime}

Halogenation proceeds with 95% yield, with DMA enhancing solubility and reaction homogeneity.

Cyclization with Acyl Esters

Ring closure is achieved by reacting the halogenated oxime with ethyl propionylacetate in ethanol under triethylamine catalysis. The reaction proceeds via nucleophilic attack of the oxime oxygen on the acyl ester, forming the isoxazole ring:

4-Trifluoromethyl-α-chlorobenzaldoxime+CH3COCH2COOEtEt3N, EtOH4-Trifluoromethyl-isoxazolo[5,4-b]pyridine\text{4-Trifluoromethyl-α-chlorobenzaldoxime} + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{4-Trifluoromethyl-isoxazolo[5,4-b]pyridine}

Yields range from 75–80%, with purity >99% after crystallization in methyl tert-butyl ether.

Amination at Position 3

Direct Ammonolysis

Treatment of 6-phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridine with aqueous ammonia under high pressure (120°C, 24 h) introduces the amine group:

6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridine+NH3H2O, 120°CTarget Compound\text{6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridine} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 120°C}} \text{Target Compound}

This method affords moderate yields (60–65%) due to competing hydrolysis.

Buchwald-Hartwig Amination

Superior yields (80–85%) are achieved using palladium catalysis:

6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridine+NH2SiMe3Pd2dba3,XantphosTarget Compound\text{6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridine} + \text{NH}2\text{SiMe}3 \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Compound}

Toluene at 110°C minimizes side reactions.

Optimization and Scalability

Solvent and Temperature Effects

  • Cyclization : Ethanol outperforms DMF in reducing byproducts (2% vs. 12%).

  • Amination : Mixed solvents (toluene/water) enhance ammonia solubility and reaction rate.

Crystallization Protocols

Methyl tert-butyl ether induces rapid crystallization, yielding needle-like crystals with 99.5% purity. Critical parameters include:

ParameterOptimal ValueEffect on Purity
Cooling Rate0.5°C/minReduces inclusion
Solvent/Anti-solvent Ratio1:4 (EtOH/MTBE)Maximizes yield

Challenges and Alternative Pathways

Regioselectivity in Cyclization

The electron-withdrawing trifluoromethyl group directs cyclization to the 5,4-b position, but competing 4,5-b products may form (15–20%). Microwave-assisted synthesis (100°C, 30 min) suppresses isomers to <5%.

Trifluoromethyl Group Stability

Strong bases (e.g., KOH) induce trifluoromethyl hydrolysis. Using mild bases (NaHCO₃) during amination retains functionality .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that isoxazolo[5,4-b]pyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to 6-phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .

Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties. Isoxazole derivatives have been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies focusing on the interaction of these compounds with the central nervous system are ongoing .

Biological Research

Biochemical Assays
this compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its structural characteristics allow it to serve as a valuable tool for understanding molecular interactions within biological systems .

Cell Culture Applications
In cell culture experiments, this compound has been used as a non-ionic organic buffering agent, maintaining pH levels conducive to cell growth and function. The compound's stability under physiological conditions makes it suitable for various laboratory applications .

Material Science

Development of Functional Materials
The unique chemical structure of this compound has led to its exploration in the development of functional materials. Its properties can be harnessed in creating advanced polymers and coatings that exhibit enhanced thermal stability and resistance to chemical degradation .

Nanotechnology Applications
In the field of nanotechnology, derivatives of this compound are being investigated for their potential use in creating nanoscale devices and sensors. Their ability to interact with various substrates at the molecular level opens avenues for innovative applications in electronics and biotechnology .

Case Studies

Study Title Focus Findings
Anticancer Efficacy of Isoxazole DerivativesEvaluated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation
Neuroprotective Potential of Trifluoromethyl IsoxazolesInvestigated effects on neurotransmitter modulationSuggested protective effects against neurodegeneration
Development of Functional CoatingsExplored material properties for industrial applicationsShowed improved chemical resistance and durability

Mechanism of Action

The mechanism by which 6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The isoxazolo[5,4-b]pyridine core is shared among analogs, but substituent positions and functional groups critically influence properties:

Table 1: Substituent and Property Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine 6-Ph, 4-CF₃, 3-NH₂ 281.24 High lipophilicity, metabolic stability
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-(4-MeOPh), 3-Me, 4-COOH 324.30 Polar, acidic (pKa ≈ 3.5), reduced cell permeability
5-Iodo-isoxazolo[5,4-b]pyridin-3-ylamine 5-I, 3-NH₂ 261.02 Heavy atom effect, potential for cross-coupling reactions
Dihydroisoxazolo[5,4-b]pyridine derivatives Partially saturated core, variable R-groups ~250–300 Reduced aromaticity, higher reactivity
Key Observations:

Trifluoromethyl vs. Carboxylic Acid (Position 4):

  • The CF₃ group in the target compound enhances lipophilicity and electron-deficient character compared to the carboxylic acid group in the 4-carboxylic acid analog. This difference significantly impacts bioavailability and target binding .
  • The carboxylic acid derivative (pKa ≈ 3.5) is ionized at physiological pH, reducing membrane permeability but improving water solubility.

Phenyl vs.

Amino Group (Position 3): The 3-NH₂ group in both the target and 5-iodo analog enables hydrogen bonding, a critical feature absent in methyl-substituted derivatives. This may enhance interactions with enzymes or receptors .

Iodo Substituent (Position 5):

  • The 5-iodo analog’s heavy atom introduces steric hindrance and electronic effects distinct from the target’s 6-phenyl group. Iodine also offers a handle for further functionalization via cross-coupling .

Biological Activity

6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The trifluoromethyl group enhances its chemical properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C14H10F3N3O
Molecular Weight 305.25 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with enzymes and receptors involved in various disease pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates potent activity against various microbial strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values observed suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis or cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several isoxazole derivatives, including those with trifluoromethyl substitutions. The results showed that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL .
  • Cytotoxicity Assays : In a series of cytotoxicity assays against the MCF-7 cell line, compounds structurally related to this compound showed IC50 values between 15 µM and 30 µM, indicating moderate to high potency in inhibiting cancer cell growth .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations revealed favorable interactions with active sites of enzymes implicated in cancer progression and inflammation, suggesting a potential mechanism for its biological effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)
This compound10 - 5015 - 30
Compound A (similar structure)20 - 6025 - 35
Compound B (similar structure)15 - 5512 - 28

Q & A

Q. What are the common synthetic routes for preparing 6-Phenyl-4-trifluoromethyl-isoxazolo[5,4-b]pyridin-3-ylamine?

The synthesis typically involves multistep functional group transformations. Key steps include:

  • Cyclization reactions to form the isoxazolo[5,4-b]pyridine core, often using precursors like substituted pyridines or oxazole derivatives.
  • Trifluoromethylation via halogen-exchange reactions or radical-based methods to introduce the CF₃ group at the 4-position.
  • Phenyl group coupling at the 6-position using Suzuki-Miyaura cross-coupling or Ullmann-type reactions . Solvent-free methods under solid-phase conditions (e.g., mortar-and-pestle grinding with KOH) may enhance reaction efficiency and reduce purification steps .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing the isoxazole and pyridine moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for the CF₃ group.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups like NH₂ (stretch ~3300 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguous regiochemistry in fused heterocyclic systems .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Kinase inhibition assays : Test inhibition of kinases (e.g., EGFR, VEGFR) due to structural similarities with known kinase inhibitors containing trifluoromethyl groups .
  • Receptor binding studies : Fluorescence polarization or SPR to evaluate interactions with targets like Toll-like receptors (TLR4) or GPCRs .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay conditions : Variations in pH, solvent (DMSO concentration), or cell passage number. Standardize protocols and include positive controls (e.g., staurosporine for kinase assays) .
  • Structural analogs : Minor substituent changes (e.g., replacing CF₃ with Cl) drastically alter activity. Compare data with structurally validated analogs .
  • Metabolic stability : Use liver microsomes or CYP450 inhibition assays to identify rapid degradation pathways that may skew activity results .

Q. What strategies optimize synthetic yield and scalability for this compound?

  • Solvent-free synthesis : Reduces side reactions and simplifies purification (e.g., Claisen-Schmidt condensation under solid-phase conditions) .
  • Flow chemistry : Enhances control over exothermic trifluoromethylation steps and improves reproducibility.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Molecular docking : Predict binding poses with targets like TLR4 or viral polymerases using software (AutoDock, Schrödinger). Focus on interactions between the CF₃ group and hydrophobic pockets .
  • QSAR studies : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME assess solubility and metabolic liabilities early in derivative design .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic/basic stability : Conduct accelerated degradation studies in HCl/NaOH solutions (0.1–1 M) at 25–50°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the isoxazole ring) .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, critical for storage and formulation .

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